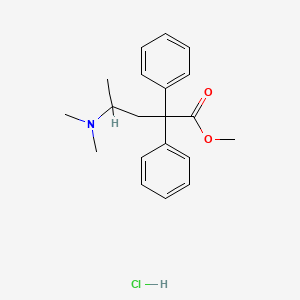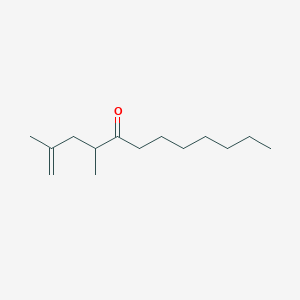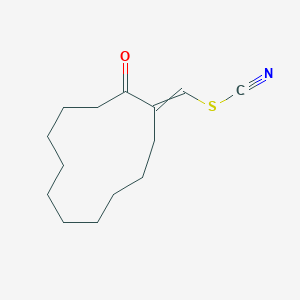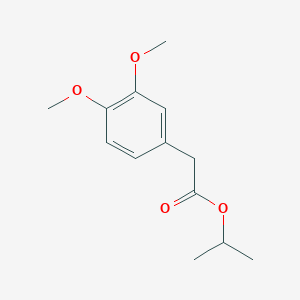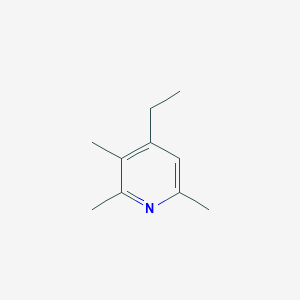
4-Ethyl-2,3,6-trimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2,3,6-trimethylpyridine is a heterocyclic organic compound belonging to the pyridine family. Pyridines are characterized by a six-membered ring containing one nitrogen atom. This particular compound is distinguished by its ethyl group at the 4-position and three methyl groups at the 2, 3, and 6 positions on the pyridine ring. It is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,3,6-trimethylpyridine can be achieved through several methods. One common approach involves the alkylation of 2,3,6-trimethylpyridine with ethyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction with the ethyl halide.
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The reaction conditions are carefully controlled to minimize side reactions and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2,3,6-trimethylpyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the pyridine ring to dihydropyridine derivatives, which are important intermediates in organic synthesis.
Substitution: The methyl and ethyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of strong bases.
Major Products Formed:
Oxidation: Pyridine carboxylates such as 2,4,6-pyridine tricarboxylate.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridines depending on the electrophile used.
Scientific Research Applications
4-Ethyl-2,3,6-trimethylpyridine has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is employed in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Ethyl-2,3,6-trimethylpyridine involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in electron transfer reactions, making it a useful catalyst in redox processes. Its ability to form stable complexes with metal ions also contributes to its catalytic properties. Additionally, the presence of multiple methyl groups enhances its lipophilicity, facilitating its interaction with biological membranes and enzymes.
Comparison with Similar Compounds
4-Ethyl-2,3,6-trimethylpyridine can be compared with other similar compounds, such as:
2,4,6-Trimethylpyridine: Lacks the ethyl group at the 4-position, resulting in different chemical reactivity and applications.
4-Methoxy-2,3,5-trimethylpyridine:
2,3,5-Trimethylpyridine: Another derivative with different substitution patterns, leading to unique chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
65061-68-9 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
4-ethyl-2,3,6-trimethylpyridine |
InChI |
InChI=1S/C10H15N/c1-5-10-6-7(2)11-9(4)8(10)3/h6H,5H2,1-4H3 |
InChI Key |
JQBFNYBGNACIPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=C1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




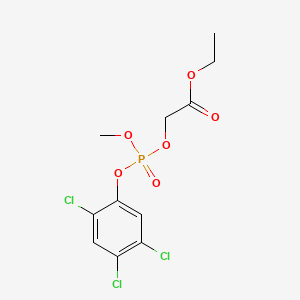

![3-[(4-Methylphenyl)selanyl]prop-2-enamide](/img/structure/B14503433.png)

![6-Phenyl-3-(prop-2-yn-1-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14503448.png)


